molecular formula C4H4F3N3 B15313863 1-Azido-1-(trifluoromethyl)cyclopropane

1-Azido-1-(trifluoromethyl)cyclopropane

Cat. No.: B15313863
M. Wt: 151.09 g/mol
InChI Key: HFOGDDLXJRMXMN-UHFFFAOYSA-N
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Description

1-Azido-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C4H4F3N3 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring

Preparation Methods

The synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with azide sources under specific conditions. One common method includes the reaction of 1-(trifluoromethyl)cyclopropane with sodium azide (NaN3) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Azido-1-(trifluoromethyl)cyclopropane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropanes, triazoles, and amines.

Scientific Research Applications

1-Azido-1-(trifluoromethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azido-1-(trifluoromethyl)cyclopropane exerts its effects is primarily through its reactive azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition reaction, forming stable triazole linkages .

Comparison with Similar Compounds

1-Azido-1-(trifluoromethyl)cyclopropane can be compared with other azido and trifluoromethyl-containing compounds, such as:

  • 1-Azido-2-(trifluoromethyl)cyclopropane
  • 1-Azido-1-(trifluoromethyl)butane
  • 1-Azido-1-(trifluoromethyl)benzene

These compounds share similar reactivity due to the presence of the azido and trifluoromethyl groups but differ in their structural frameworks, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties .

Properties

IUPAC Name

1-azido-1-(trifluoromethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)3(1-2-3)9-10-8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGDDLXJRMXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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